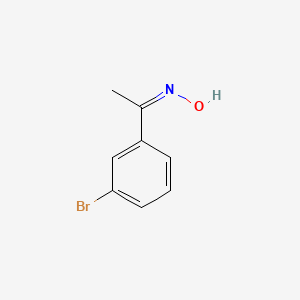
3-(Benzylamino)-4-phenyl-1,3-thiazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzylamino)-4-phenyl-1,3-thiazole-2-thione is a thiazole derivative that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of 3-(Benzylamino)-4-phenyl-1,3-thiazole-2-thione is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells, bacteria, and viruses. It may also have antioxidant and anti-inflammatory properties that contribute to its potential neuroprotective effects.
Biochemical and physiological effects:
Studies have shown that 3-(Benzylamino)-4-phenyl-1,3-thiazole-2-thione has potential biochemical and physiological effects such as inhibiting the growth of cancer cells, bacteria, and viruses. It may also have antioxidant and anti-inflammatory properties that contribute to its potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(Benzylamino)-4-phenyl-1,3-thiazole-2-thione in lab experiments include its potential to inhibit the growth of cancer cells, bacteria, and viruses. It may also have antioxidant and anti-inflammatory properties that contribute to its potential neuroprotective effects. However, the limitations of using this compound in lab experiments include the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for the study of 3-(Benzylamino)-4-phenyl-1,3-thiazole-2-thione. These include further studies to understand its mechanism of action, potential applications in drug development, and potential use in the treatment of various diseases such as cancer, infectious diseases, and neurological disorders. Additionally, studies could be conducted to investigate its potential side effects and toxicity levels.
Synthesemethoden
The synthesis of 3-(Benzylamino)-4-phenyl-1,3-thiazole-2-thione involves the reaction of benzylamine with phenylisothiocyanate in the presence of a catalyst such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or ethanol. The resulting product is purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(Benzylamino)-4-phenyl-1,3-thiazole-2-thione has been studied for its potential applications in various scientific research areas such as cancer research, infectious diseases, and neurological disorders. This compound has shown promising results in inhibiting the growth of cancer cells, bacteria, and viruses. It has also been studied for its potential neuroprotective effects.
Eigenschaften
IUPAC Name |
3-(benzylamino)-4-phenyl-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S2/c19-16-18(17-11-13-7-3-1-4-8-13)15(12-20-16)14-9-5-2-6-10-14/h1-10,12,17H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSMJTZRIMGQGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNN2C(=CSC2=S)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)-4-phenyl-1,3-thiazole-2-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![O-[(3-chlorophenyl)methyl]hydroxylamine](/img/structure/B2914581.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-phenoxybutanamide](/img/structure/B2914582.png)

![7-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2914585.png)




![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2914593.png)

![2-chloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2914599.png)
![Methyl 2-[5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate](/img/structure/B2914600.png)